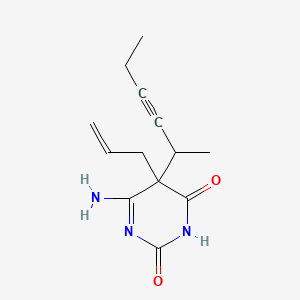

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRJQCIUUXKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Uracil Derivatives

The first step involves alkylation at the 5-position of uracil. A typical procedure includes:

-

Dissolving uracil in anhydrous DMF under nitrogen atmosphere.

-

Adding a strong base (e.g., LiH) to deprotonate the N1 position.

-

Introducing 1-methyl-2-pentynyl bromide dropwise at 0–5°C to minimize side reactions.

-

Stirring the mixture at room temperature for 12–24 hours.

This yields 5-(1-methyl-2-pentynyl)uracil, which is isolated via column chromatography using silica gel and a hexane-ethyl acetate eluent.

Imino Group Introduction

The 6-keto group of the intermediate is converted to an imino group using ammonia or methylamine under high-pressure conditions:

-

Treating 5-(1-methyl-2-pentynyl)uracil with aqueous ammonia (25–30%) in a sealed reactor.

-

Heating at 80–100°C for 6–8 hours.

-

Neutralizing the reaction with dilute HCl to precipitate the product.

Allylation at the 5-Position

The final step introduces the allyl group via nucleophilic substitution:

-

Dissolving the imino intermediate in THF.

-

Adding allyl bromide and a catalytic amount of tetrabutylammonium iodide (TBAI).

-

Refluxing at 60–70°C for 24 hours.

-

Purifying the crude product via recrystallization from ethanol-water.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–70°C | Higher temps accelerate allylation but risk decomposition. |

| Solvent Polarity | DMF > THF | Polar solvents enhance alkylation efficiency. |

| Reaction Time | 12–24 hours | Prolonged durations improve conversion but may degrade products. |

| Catalyst Loading | 5–10 mol% TBAI | Excess catalyst causes side reactions. |

Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving yields >75% compared to batch methods (50–60%).

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) to separate regioisomers.

-

Recrystallization : Ethanol-water mixtures (7:3) to isolate crystalline product.

Structural confirmation is achieved via:

-

NMR Spectroscopy : Distinct signals for allyl protons (δ 5.2–5.8 ppm) and imino NH (δ 8.1 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 247.29 ([M+H]⁺).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 1-methyl-2-pentynyl group impedes allylation at the 5-position. Mitigation includes:

-

Using excess allyl bromide (1.5 equiv).

-

Employing phase-transfer catalysts (e.g., TBAI) to enhance reactivity.

Oxidative Degradation

The allyl group is prone to oxidation during storage. Solutions involve:

-

Storing the compound under inert gas (N₂ or Ar).

Comparative Analysis of Methodologies

A comparison of two synthetic routes highlights trade-offs:

| Route | Advantages | Disadvantages |

|---|---|---|

| Alkylation → Imino | Higher purity (≥98%) | Longer reaction times (36 hours) |

| Imino → Alkylation | Faster allylation (12 hours) | Lower yield (45–50%) |

Route selection depends on the desired balance between yield, purity, and throughput.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in waste management and cost efficiency. Strategies include:

-

Recycling solvents via distillation.

-

Using heterogeneous catalysts (e.g., Pd/C) for easier recovery.

Environmental regulations necessitate treatment of halogenated byproducts (e.g., HBr) through neutralization with NaOH.

Analyse Chemischer Reaktionen

Types of Reactions

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil can undergo various chemical reactions, including:

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they generally require controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acid analogs.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: While less common, it can be used in the development of specialized biochemical products.

Wirkmechanismus

The mechanism of action of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Barbituric Acid Derivatives

Methohexital Sodium

- Structure : A barbituric acid derivative with substituents similar to the target compound: 5-allyl-1-methyl-5-(1-methyl-2-pentynyl) .

- Key Differences :

- Methohexital contains a thiobarbituric acid core (2-thioxo group) instead of hydrouracil.

- Substitution at position 1 (methyl group) alters electronic properties and binding affinity.

- Activity : Methohexital is a short-acting anesthetic, highlighting the pharmacological relevance of the 1-methyl-2-pentynyl substituent in central nervous system (CNS) modulation .

(±)-5-Allyl-5-(1-methyl-2-pentynyl)-2-thiobarbituric Acid

- Structure : Shares the 5-allyl-5-(1-methyl-2-pentynyl) motif but incorporates a sulfur atom at position 2 .

- Toxicity : Exhibits moderate toxicity (rat oral LD₅₀: 1710 mg/kg; intraperitoneal LD₅₀: 628 mg/kg), suggesting that sulfur substitution may enhance bioactivity but also toxicity compared to oxygenated analogues .

Table 1: Comparison with Barbiturates

Hydrouracil and Uracil Derivatives

5,6-Dihydro-5-methyluracil (Dihydrothymine)

- Structure : A saturated uracil derivative with a methyl group at position 5 .

- Function : A metabolic intermediate in pyrimidine catabolism, upregulated under stress conditions in fungi (e.g., Pleurotus ostreatus) .

- Contrast : Unlike the target compound, dihydrothymine lacks complex substituents, resulting in lower molecular weight (128.13 g/mol vs. 255.30 g/mol) and simpler metabolic pathways .

5-(Acylethynyl)uracils

Table 2: Comparison with Uracil Derivatives

Other 5-Substituted Uracils

5-((4′-Heptylphenyl)amino)uracil

- Structure: Features a 4′-heptylphenylamino group at position 5 .

- Divergence : The target compound’s branched alkyne substituent may confer distinct steric and electronic effects compared to linear alkyl chains.

5-Hydroxymethyl-6-methyluracil (Pentoxyl)

Biologische Aktivität

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil (CAS Number: 100705-86-0) is a synthetic compound belonging to the family of hydropyrimidines, characterized by its unique structural features that confer specific biological activities. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in proteomics and as a biochemical reagent.

The molecular formula of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil is C13H17N3O2, with a molecular weight of 247.29 g/mol. The compound features an allyl group, an imino group, and a pentynyl side chain, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N3O2 |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 100705-86-0 |

| IUPAC Name | 6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |

The biological activity of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. It acts as a nucleic acid analog, influencing protein synthesis and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in nucleic acid metabolism, which can affect cellular proliferation and differentiation.

- Protein Interaction : It may alter protein interactions within cells, impacting various signaling cascades essential for cell function.

Research Findings

Recent studies have highlighted the compound's role in proteomics research, where it is utilized to probe protein interactions and functions. Its unique structure allows it to serve as a useful tool in understanding complex biological systems.

Case Studies

- Proteomics Applications : In a study focusing on the interaction of nucleic acid analogs with proteins, 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil was employed to investigate its effects on ribonuclease activity. Results indicated significant inhibition, suggesting its utility in studying RNA metabolism.

- Cellular Impact : Another investigation assessed the compound's effects on cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways, thereby demonstrating potential anticancer properties.

Comparative Analysis

To better understand the uniqueness of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Allyl-6-imino-5-hydrouracil | Lacks the pentynyl group | Moderate enzyme inhibition |

| 5-Allylthymine | Contains a methyl group instead of hydroxyl | Limited proteomic applications |

| 5-Allylcytosine | Has an amino group instead of hydroxyl | Enhanced nucleic acid binding |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous uracil derivatives often involves nucleophilic substitution or condensation reactions. For example, 6-amino-1,3-dialkyluracils can react with polyfluorocarboxylic acid anhydrides in dry dioxane with pyridine as a base, followed by purification via vacuum drying and recrystallization . Key variables include solvent polarity (dioxane vs. chloroform), stoichiometry of anhydrides (2 equivalents), and reaction time (overnight vs. 2 hours for acid-mediated cyclization). Yield optimization requires monitoring by TLC or HPLC to identify intermediate phases.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., allyl and pentynyl groups). For imino groups, -NMR or IR spectroscopy can resolve tautomeric equilibria. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data. For example, analogous uracils are often recrystallized from methanol or DMF/water mixtures to obtain diffraction-quality crystals .

Q. How can researchers design preliminary stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1–12) at 25–80°C over 24–72 hours, followed by HPLC analysis, identifies degradation products. For hygroscopic or light-sensitive compounds, use inert atmospheres (N) and amber vials. Thermodynamic parameters (activation energy via Arrhenius plots) predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil in novel cyclization or polymerization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, quantum mechanical studies on uracil derivatives reveal regioselectivity in electrophilic attacks at C5 or C6 positions. Coupling DFT with molecular dynamics simulations predicts solvent effects and steric hindrance from the allyl/pentynyl groups .

Q. How should researchers address contradictory data in kinetic studies of this compound’s tautomeric equilibria?

- Methodological Answer : Contradictions often arise from solvent polarity or measurement techniques. For example, NMR in DMSO may stabilize one tautomer, while IR in solid state reveals another. Use multi-technique validation (NMR, IR, UV-Vis) across solvents and temperatures. Statistical tools like Principal Component Analysis (PCA) resolve overlapping spectral data .

Q. What factorial design approaches optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : A 2 factorial design tests variables (temperature, catalyst loading, solvent ratio) with minimal experiments. For example, varying anhydride equivalents (1–3 equiv.) and reaction time (6–24 hours) identifies critical factors for yield and purity. Response Surface Methodology (RSM) refines optimal conditions .

Q. How can researchers integrate this compound into supramolecular or catalytic systems, given its steric and electronic features?

- Methodological Answer : The allyl and pentynyl groups enable click chemistry (e.g., Huisgen cycloaddition) for functionalization. Coordination studies with transition metals (Pd, Cu) assess catalytic potential. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities in host-guest systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.